molecular formula C8H15ClN2 B1377933 2-Amino-2-cyclohexylacetonitrile hydrochloride CAS No. 150512-61-1

2-Amino-2-cyclohexylacetonitrile hydrochloride

Cat. No. B1377933
CAS RN: 150512-61-1
M. Wt: 174.67 g/mol
InChI Key: YMQVTKLZGTXZKQ-UHFFFAOYSA-N
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Description

2-Amino-2-cyclohexylacetonitrile hydrochloride, also known as ACHN, is a cyclic organic compound containing a nitrogen atom, which is used in various scientific applications. ACHN is synthesized by the reaction of cyclohexanone and hydroxylamine hydrochloride. It is used in many research applications, including as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of organic materials, and as a building block for the synthesis of peptides and proteins. ACHN is also used for its biochemical and physiological effects, including its ability to modulate gene expression and to interact with receptors on the cell surface.

Scientific Research Applications

Cyclization and Annulation Reactions

One of the notable applications of related cyanoarylarylacetonitriles, which share a structural resemblance with 2-amino-2-cyclohexylacetonitrile hydrochloride, is in cyclization and annulation reactions. These reactions are crucial for synthesizing annulated 1-aminocyclohexenes and 1-aminocyclopentenes, demonstrating the compound's utility in forming complex ring structures essential in drug design and development (Sommer, Begtrup, & Boegesoe, 1990).

Synthesis of Heterocyclic Compounds

The compound also finds application in the synthesis of heterocyclic compounds, such as tetrahydropyrimidoquinoline derivatives. These compounds are synthesized through reactions involving cyclohexanone, showcasing the versatility of 2-amino-2-cyclohexylacetonitrile hydrochloride in contributing to the development of molecules with potential antimicrobial activities (Elkholy & Morsy, 2006).

Antidepressant Synthesis

Additionally, the compound's derivatives have been explored in synthesizing antidepressants, such as Venlafaxine hydrochloric acid. This application underscores its importance in medicinal chemistry, where the creation of therapeutic agents is paramount (Zhang, 2007).

Corrosion Inhibition

Interestingly, derivatives of similar compounds have been investigated for their corrosion inhibition properties on mild steel in acidic environments. This research avenue highlights the compound's potential utility beyond pharmaceutical applications, demonstrating its role in materials science (Verma, Quraishi, & Singh, 2015).

properties

IUPAC Name

2-amino-2-cyclohexylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQVTKLZGTXZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-cyclohexylacetonitrile hydrochloride

CAS RN

150512-61-1
Record name 2-amino-2-cyclohexylacetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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